molecular formula C17H17ClF3N5O3 B2718631 ethyl N-(3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-cyanoacryloyl)carbamate CAS No. 338979-07-0

ethyl N-(3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-cyanoacryloyl)carbamate

Cat. No.: B2718631
CAS No.: 338979-07-0
M. Wt: 431.8
InChI Key: LMFYPQWRSBDJMV-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-cyanoacryloyl)carbamate is a complex organic compound. It exhibits a unique structure combining a carbamate, a piperazine derivative, and a cyanoacryloyl group, making it relevant in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of ethyl N-(3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-cyanoacryloyl)carbamate typically involves multi-step reactions. Starting from commercially available precursors, the synthesis involves the formation of the piperazino core, followed by the introduction of the pyridinyl group with chlorination and trifluoromethylation. Finally, cyanoacryloyl and carbamate groups are added under controlled conditions.

Industrial Production Methods: : In an industrial setting, scaling up the production would require optimized reaction conditions to ensure high yield and purity. The process often includes catalytic reactions, solvent extractions, and recrystallization steps to isolate the desired compound effectively.

Chemical Reactions Analysis

Types of Reactions: : The compound undergoes various types of chemical reactions, including:

  • Oxidation: : Can lead to the formation of oxidized derivatives.

  • Reduction: : Primarily reduces the cyano group to corresponding amines or aldehydes.

  • Substitution: : Especially in the pyridinyl ring, leading to different functional derivatives.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.

  • Reduction: Lithium aluminum hydride or similar reducing agents.

  • Substitution: Halogenating agents like bromine or iodine.

Major Products: : The major products include various substituted piperazine derivatives and cyanoacryloyl compounds, each exhibiting different biological activities.

Scientific Research Applications

This compound has shown potential in several fields due to its diverse reactivity:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules, especially in pharmaceutical research.

  • Biology: : Serves as a probe in biochemical assays to understand protein-ligand interactions.

  • Medicine: : Investigated for its potential as a drug candidate due to its unique binding properties with certain biological targets.

  • Industry: : Utilized in the development of new materials and as a reagent in organic synthesis.

Mechanism of Action

The compound exhibits its effects through multiple molecular targets:

  • Enzyme Inhibition: : It acts as an inhibitor for specific enzymes, affecting metabolic pathways.

  • Receptor Binding: : Its structure allows it to bind selectively to certain cellular receptors, modulating their activity.

  • Pathways Involved: : Involves pathways related to cell signaling and metabolic regulation, making it a subject of intense research.

Comparison with Similar Compounds

Compared to other similar compounds, ethyl N-(3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-cyanoacryloyl)carbamate stands out due to its trifluoromethyl and cyanoacryloyl groups which impart unique properties. Similar compounds include:

  • Ethyl N-(3-{4-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-cyanoacryloyl)carbamate

  • Ethyl N-(3-{4-[3-chloro-5-methyl-2-pyridinyl]piperazino}-2-cyanoacryloyl)carbamate

These variations highlight the impact of different substituents on the chemical and biological properties of the compounds.

Properties

IUPAC Name

ethyl N-[(E)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-cyanoprop-2-enoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF3N5O3/c1-2-29-16(28)24-15(27)11(8-22)10-25-3-5-26(6-4-25)14-13(18)7-12(9-23-14)17(19,20)21/h7,9-10H,2-6H2,1H3,(H,24,27,28)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFYPQWRSBDJMV-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=CN1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C/N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.